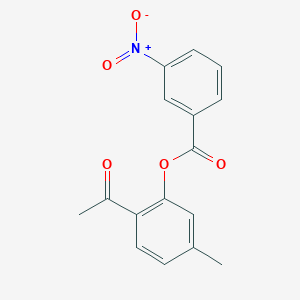

2-Acetyl-5-methylphenyl 3-nitrobenzoate

Descripción

2-Acetyl-5-methylphenyl 3-nitrobenzoate is a benzoate ester derivative featuring a 3-nitrobenzoate core esterified to a substituted phenyl group. The phenyl moiety contains a methyl group at the 5-position and an acetyl group at the 2-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (meta to the ester linkage) and the acetyl substituent, which may influence solubility, stability, and reactivity.

Propiedades

Fórmula molecular |

C16H13NO5 |

|---|---|

Peso molecular |

299.28g/mol |

Nombre IUPAC |

(2-acetyl-5-methylphenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C16H13NO5/c1-10-6-7-14(11(2)18)15(8-10)22-16(19)12-4-3-5-13(9-12)17(20)21/h3-9H,1-2H3 |

Clave InChI |

VVUAUXRNXLJWPY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomerism: Nitro Group Orientation

The position of the nitro group on the benzoate ring significantly impacts physicochemical and biological behavior.

Key Findings :

- The 3-nitro isomer (as in the target compound) lacks the bioreporter induction capability observed in 2-nitrobenzoate derivatives, suggesting nitro position critically influences ligand-receptor interactions .

- Para-nitro analogs exhibit even lower bioactivity, likely due to electronic and spatial mismatches in binding sites .

Substituent Effects on the Aromatic Ring

Variations in substituents on the phenyl ring alter steric bulk, electronic effects, and solubility.

| Compound | Substituents | Impact on Properties |

|---|---|---|

| 2-Acetyl-5-methylphenyl 3-nitrobenzoate | 2-acetyl, 5-methyl | Increased lipophilicity; potential metabolic stability due to acetyl group. |

| 5-Hydroxy-2-nitrobenzoate | 2-nitro, 5-hydroxy | Enhanced solubility in polar solvents; higher reactivity in oxidation reactions. |

| 2-Hydroxy-3,5-dinitrobenzoate | 2-hydroxy, 3,5-dinitro | Strong electron withdrawal; low stability under basic conditions. |

Key Findings :

- Acetyl groups (as in the target compound) enhance lipophilicity and may slow hydrolysis compared to hydroxy or amino substituents.

Ester Group Variations

The nature of the esterifying group influences hydrolysis rates and bioavailability.

Key Findings :

- Aryl esters (as in the target compound) are typically more hydrolytically stable than alkyl esters due to reduced nucleophilic attack susceptibility.

- Carbamate analogs exhibit superior stability but require distinct metabolic pathways for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.